molecular formula C17H16ClFN2O4S B4923648 N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B4923648
M. Wt: 398.8 g/mol
InChI Key: BKHKUTVSYBRYMQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. In

Mechanism of Action

N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is believed to exert its therapeutic effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide inhibits the activation of MAPK by binding to the ATP-binding site of the protein kinase, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide for lab experiments is its low toxicity profile, which allows for higher doses to be used in experiments without causing harm to cells or animals. However, N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is also relatively new and has not been extensively studied, which limits its potential for use in clinical trials and as a therapeutic agent.

Future Directions

There are several potential future directions for N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, research on the combination of N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide with other drugs or therapies may provide new insights into its potential as a treatment option. Overall, N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide shows promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 2-fluoro-5-(4-morpholinylsulfonyl)aniline. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in its pure form.

Scientific Research Applications

N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-12-2-1-3-13(10-12)20-17(22)15-11-14(4-5-16(15)19)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHKUTVSYBRYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-fluoro-5-(morpholine-4-sulfonyl)benzamide

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